Morpholine-2,5-dione
Overview
Description
Morpholine-2,5-dione is a six-membered heterocyclic compound containing both a lactone and a lactam moiety. It belongs to the family of cyclodepsipeptides and is known for its versatile applications in various fields, including medicinal chemistry, polymer science, and materials engineering . The compound is characterized by its unique structure, which allows it to participate in a variety of chemical reactions and form complex polymers.
Mechanism of Action
Target of Action
Morpholine-2,5-dione (MD) is a compound that belongs to the family of cyclodepsipeptides It’s known that cyclodepsipeptides have a wide range of biological targets due to their diverse structures .
Mode of Action
MDs can undergo polymerization to produce biodegradable materials, namely, polydepsipeptides . These polydepsipeptides can interact with various biological targets, leading to different physiological changes
Biochemical Pathways
MDs are synthesized from amino acids (AAs) as a starting material . They can undergo polymerization to produce biodegradable materials, namely, polydepsipeptides . These polydepsipeptides can then be used in various biochemical pathways, depending on their structure and the specific biological targets they interact with .
Pharmacokinetics
As a part of polydepsipeptides, md is expected to have good biodegradability . This suggests that it could have favorable pharmacokinetic properties, such as good absorption and metabolism, and efficient elimination from the body.
Result of Action
MDs, as part of polydepsipeptides, hold the potential to be used in medicinal applications . For instance, a novel copolymer with D,L-lactide (D,L-LA) and MD was synthesized and found to have better cell affinity than PLA, making it a promising biomaterial .
Action Environment
The action of MD can be influenced by various environmental factors. For instance, while the oligomers and multiblock copolymers crystallize in bulk, no crystallization is observed at the air-water interface . This suggests that the physical environment can significantly influence the behavior and efficacy of MD.
Biochemical Analysis
Biochemical Properties
Morpholine-2,5-dione interacts with various enzymes and proteins in biochemical reactions. It is derived from hydrophobic amino acids including Leu, Ile, Val, Phe, Asp(OBzl), Lys(Z), and Ser(tBu) . The nature of these interactions is complex and involves a range of biochemical processes.
Cellular Effects
It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can also be affected.
Subcellular Localization
It is possible that there are targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Morpholine-2,5-dione can be synthesized through several methods, with one of the most common being the cyclization of N-(α-hydroxyacyl)-α-amino acids under reduced pressure and high temperature . Another method involves the ring-opening polymerization of this compound derivatives, which can be tailored by varying the side chains to introduce different functionalities .
Industrial Production Methods: In industrial settings, this compound is often produced using amino acids as starting materials. The process involves the hydrolysis of protein-rich materials to obtain amino acids, followed by their cyclization to form this compound . This method not only provides a high yield but also allows for the production of biodegradable materials, making it an environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions: Morpholine-2,5-dione undergoes various chemical reactions, including:
Polymerization: It can undergo ring-opening polymerization to form polydepsipeptides, which are valuable in biomedical applications.
Substitution Reactions: The compound can participate in substitution reactions, where different functional groups can be introduced to modify its properties.
Common Reagents and Conditions:
Catalysts: Tin(II) 2-ethylhexanoate is commonly used as a catalyst for the ring-opening polymerization of this compound.
Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are often used in these reactions.
Major Products:
Scientific Research Applications
Morpholine-2,5-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
Diketopiperazines: These compounds also contain a six-membered ring with both lactone and lactam moieties but differ in their substitution patterns and reactivity.
Uniqueness: Morpholine-2,5-dione is unique due to its ability to form both ester and amide bonds within the same ring, allowing for the creation of highly functionalized and versatile polymers . Its ability to undergo ring-opening polymerization with various side chains further enhances its applicability in diverse fields .
Properties
IUPAC Name |
morpholine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-3-2-8-4(7)1-5-3/h1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRZMIFDYMSZCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364907 | |
Record name | morpholine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34037-21-3 | |
Record name | morpholine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Morpholine-2,5-dione is a cyclic depsipeptide, a class of molecules containing both amide and ester bonds within the ring structure. It is considered an analog of cyclic dipeptides (piperazine-2,5-diones) where an ester bond replaces one of the amide bonds. [] The molecular formula for the unsubstituted this compound is C4H5NO3.
A: Several methods are used to synthesize this compound derivatives. One common approach is the cyclization of depsipeptides, with cyclization through ester bond formation generally being more efficient than cyclization via amide bond formation. [] Another method involves the N-acylation of amino acids like glycine, (S)-alanine, or (S)-valine with compounds such as chloroacetyl chloride or (R,S)-2-bromopropionyl bromide. This is followed by ring-closure of the resulting N-(2-halogenacyl)-amino acid sodium salts in the melt. [] For instance, the synthesis of (3S)-3-[(benzyloxycarbonyl)methyl]this compound was achieved using β-benzyl-L-aspartate and bromoacetyl bromide. []
A: Common spectroscopic techniques employed for characterization include Fourier-transform infrared spectroscopy (FT-IR), 1H-NMR, and 13C-NMR. These techniques provide insights into the functional groups present and confirm the structure of synthesized derivatives. [, ]
A: this compound derivatives serve as monomers for synthesizing biodegradable polymers, particularly polydepsipeptides. [] These polymers are of significant interest for biomedical applications due to their biodegradability and potential biocompatibility.
A: Ring-opening polymerization (ROP) is commonly used. Different catalysts, including enzymes like lipase PPL [] and metal catalysts like stannous octoate, [, ] have been successfully used for ROP of this compound derivatives.
A: this compound derivatives without a substituent at the 6-position generally yield polymers with higher molecular weights compared to those with a substituent at this position. [] This highlights the influence of steric hindrance on the polymerization process.
A: Yes, copolymerization with monomers like ε-caprolactone, [] lactide, [, ] and glycolide [] has been reported. This allows for tailoring the properties of the resulting copolymers, such as hydrophilicity and crystallinity. [, ] For example, copolymers with higher MMD content exhibited increased weight loss, indicating enhanced biodegradability. []
A: The thermal properties vary depending on the substituents and comonomers. For instance, poly((S)-alanine-alt-glycolic acid) shows semicrystalline behavior, while other polydepsipeptides are often amorphous. [] The incorporation of comonomers can influence the glass transition temperature (Tg) and melting temperature (Tm) of the resulting copolymers. []
A: They hold promise in areas like drug delivery, [, ] gene delivery, [] and tissue engineering. [, ] For instance, they have been explored as components of nanocarriers for controlled drug release [] and as scaffolds for vascular tissue engineering. []
A: Studies using dibutyltin dialkoxides for the ring-opening of this compound derivatives have revealed that while ring-opening occurs, polymerization can be prematurely terminated. This termination results from the formation of kinetically inert products, limiting the achievable molecular weights. []
A: Lipases like porcine pancreatic lipase (PPL) can catalyze the ring-opening polymerization of this compound derivatives. [, ] The enzymatic polymerization proceeds without racemization of the amino acid moiety, offering a route to optically active polymers. []
A: Yes, density functional theory (DFT) calculations have been employed to investigate the antioxidant properties of this compound derivatives. These calculations suggest that hydrogen atom abstraction from the activated C-H group at the 3-position in the morpholinedione ring is the most probable mechanism of antioxidant action. [, ]
A: Some this compound derivatives have shown moderate antioxidant activity in vitro. [, ] This activity is thought to be related to their ability to donate hydrogen atoms, as suggested by DFT calculations. [] Further research is needed to fully understand their potential as antioxidants.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.